4-Iodothiophene-2-carbaldehyde
Overview
Description
4-Iodothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H3IOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of an iodine atom at the fourth position and an aldehyde group at the second position makes this compound particularly interesting for various chemical applications.
Mechanism of Action
Target of Action
4-Iodothiophene-2-carbaldehyde is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . Thiophene derivatives have been used in various fields such as industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
For instance, articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Pharmacokinetics
The compound is known to be stored in a dark place under an inert atmosphere at 2-8°c , suggesting that it may have specific storage requirements for stability and bioavailability.
Result of Action
Given the known pharmacological properties of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects, such as anti-inflammatory and antimicrobial properties .
Action Environment
The compound is known to be stored in a dark place under an inert atmosphere at 2-8°c , suggesting that light and temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodothiophene-2-carbaldehyde typically involves the iodination of thiophene derivatives. One common method is the halogen dance reaction, where dihalo-substituted thiophenes are used as starting materials. For instance, the iodination of 4-chloromethylthiophene-2-carbaldehyde using N-iodosuccinimide under solvent-free conditions can yield 4-chloromethyl-5-iodothiophene-2-carbaldehyde .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing reagents like iodine and N-iodosuccinimide. The reaction conditions are optimized to ensure high yield and purity, often involving inert atmospheres and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: 4-Iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution: Products include various substituted thiophenes.
Oxidation: The major product is 4-iodothiophene-2-carboxylic acid.
Reduction: The major product is 4-iodothiophene-2-methanol.
Scientific Research Applications
4-Iodothiophene-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It serves as a precursor for biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of organic semiconductors and other advanced materials
Comparison with Similar Compounds
- 4-Bromothiophene-2-carbaldehyde
- 4-Chlorothiophene-2-carbaldehyde
- 4-Fluorothiophene-2-carbaldehyde
Comparison: 4-Iodothiophene-2-carbaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts. Additionally, the iodine atom can facilitate certain types of cross-coupling reactions that are less efficient with other halogens .
Properties
IUPAC Name |
4-iodothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IOS/c6-4-1-5(2-7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOKISLKNLACDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617829 | |
Record name | 4-Iodothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18812-38-9 | |
Record name | 4-Iodothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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